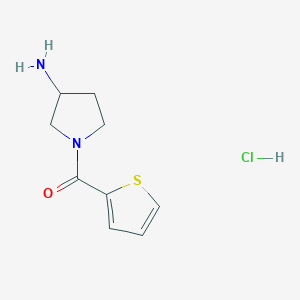

(3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound name begins with the identification of the pyrrolidine ring system, specifically noting the 3-position substitution with an amino group. The pyrrolidine nitrogen at position 1 serves as the attachment point for the carbonyl functionality, establishing the amide linkage that characterizes this molecular structure.

The thiophene portion of the molecule is designated as thiophen-2-yl, indicating attachment at the 2-position of the five-membered sulfur-containing aromatic ring. This positional specificity is crucial for understanding the electronic and steric properties of the compound. The methanone designation indicates the presence of a carbonyl group linking the pyrrolidine and thiophene components, forming what is classified as an aromatic amide structure.

The hydrochloride designation indicates the presence of hydrochloric acid association with the basic nitrogen center, typically the amino group on the pyrrolidine ring. This salt formation follows standard pharmaceutical and chemical nomenclature practices where the base compound name is followed by the acid component. The systematic Chemical Abstracts Service registry number 1353958-66-3 provides unique identification for this specific molecular entity.

Alternative naming conventions may reference this compound through variations in the order of substituent presentation, but the core structural elements remain consistent across different nomenclature systems. The compound may also be referenced in chemical databases using simplified or trade names, though these do not provide the same level of structural detail as the complete systematic name.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C9H13ClN2OS, representing a relatively compact heterocyclic structure with multiple heteroatoms. This formula indicates the presence of nine carbon atoms forming the core skeletal framework, thirteen hydrogen atoms providing the necessary bonds and substitutions, one chlorine atom from the hydrochloride salt formation, two nitrogen atoms within the pyrrolidine ring system, one oxygen atom in the carbonyl functionality, and one sulfur atom in the thiophene ring.

The molecular weight calculation yields approximately 232.73 grams per mole, making this compound within the range typical for small molecule pharmaceutical intermediates and research chemicals. This molecular weight reflects the combined mass contributions from all constituent atoms, with the hydrochloride salt adding approximately 36.5 atomic mass units compared to the free base form.

| Component | Count | Atomic Mass Contribution |

|---|---|---|

| Carbon | 9 | 108.09 |

| Hydrogen | 13 | 13.13 |

| Chlorine | 1 | 35.45 |

| Nitrogen | 2 | 28.02 |

| Oxygen | 1 | 16.00 |

| Sulfur | 1 | 32.07 |

| Total | 27 | 232.73 |

The elemental composition analysis reveals a carbon content of approximately 46.5%, hydrogen content of 5.6%, chlorine content of 15.2%, nitrogen content of 12.0%, oxygen content of 6.9%, and sulfur content of 13.8%. These percentages are consistent with the expected distribution for heterocyclic amide compounds containing multiple heteroatoms.

The molecular formula also provides insight into the degree of unsaturation present in the compound structure. With the formula C9H13ClN2OS, the compound contains three degrees of unsaturation, accounting for the thiophene aromatic ring (two degrees) and the carbonyl double bond (one degree). This analysis confirms the planar aromatic character of the thiophene moiety and the sp2 hybridization of the carbonyl carbon.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of this compound exhibits characteristic features typical of heterocyclic amide compounds. The pyrrolidine ring adopts envelope or twist conformations due to the inherent flexibility of the five-membered saturated ring system. The nitrogen atom at position 1 of the pyrrolidine ring demonstrates pyramidal geometry, with the carbonyl attachment introducing partial double bond character that restricts rotation around the nitrogen-carbonyl bond.

The thiophene ring maintains strict planarity due to its aromatic character, with bond angles approximating 108 degrees around the sulfur atom and 124 degrees at the carbon positions. The attachment at the 2-position of thiophene creates an optimal electronic environment for conjugation with the carbonyl system. The carbonyl group itself exhibits trigonal planar geometry around the carbon center, with the carbon-oxygen double bond length typically measuring approximately 1.23 Angstroms.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the carbonyl-thiophene single bond. The dihedral angle between the thiophene plane and the carbonyl group can vary, with energetically favorable conformations typically occurring at angles that minimize steric interactions while maximizing electronic delocalization. The amino group on the pyrrolidine ring introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions.

The crystal packing arrangement, when the compound crystallizes as the hydrochloride salt, typically involves hydrogen bonding networks between the protonated amino groups and chloride counterions. These intermolecular interactions significantly influence the solid-state properties and stability of the compound. The chloride ions generally occupy positions that allow optimal electrostatic interactions with the positively charged amino nitrogen atoms.

Temperature-dependent conformational studies would likely reveal dynamic behavior in solution, with the pyrrolidine ring undergoing rapid pseudorotation and the thiophene-carbonyl system experiencing restricted rotation. Nuclear magnetic resonance spectroscopy studies would provide detailed information about the preferred solution conformations and the barriers to interconversion between different rotameric forms.

Protonation State and Hydrochloride Salt Formation Mechanisms

The formation of this compound involves the protonation of the basic amino group located at the 3-position of the pyrrolidine ring. The amino group, with its lone pair of electrons on nitrogen, acts as a Brønsted base and readily accepts a proton from hydrochloric acid to form the corresponding ammonium chloride salt. This acid-base reaction proceeds quantitatively under appropriate conditions, converting the free base form of the compound into the more stable and often more soluble hydrochloride salt.

The basicity of the amino group in this compound is influenced by several structural factors. The electron-donating character of the pyrrolidine ring system enhances the basicity of the amino substituent, while the electron-withdrawing effect of the carbonyl group on the pyrrolidine nitrogen reduces the overall electron density in the ring system. The thiophene ring, being an electron-rich aromatic system, contributes to the overall electronic distribution but has minimal direct effect on the amino group basicity due to its separation by the carbonyl linker.

The protonation equilibrium can be characterized by the acid dissociation constant (pKa) of the conjugate acid form. For similar aminopyrrolidine derivatives, pKa values typically range from 8 to 10, indicating moderate to strong basicity. The exact pKa value for this specific compound would depend on the combined electronic effects of the thiophene-carbonyl substituent and the pyrrolidine ring environment.

Salt formation provides several advantages for the handling and characterization of the compound. The hydrochloride salt typically exhibits enhanced water solubility compared to the free base, improved crystallinity for purification purposes, and increased stability during storage. The ionic character of the salt also facilitates analytical characterization through techniques sensitive to charged species.

The mechanism of salt formation involves the direct association of the protonated amino group with the chloride counterion through ionic interactions. In the solid state, the chloride ions are positioned to maximize electrostatic interactions with the positively charged ammonium centers while minimizing repulsive interactions between like charges. The resulting crystal lattice stability contributes to the overall stability and handling properties of the final compound.

Environmental factors such as pH, temperature, and solvent composition can influence the protonation state and salt stability. Under highly basic conditions, deprotonation may occur, converting the salt back to the free base form. Conversely, under acidic conditions, the salt form predominates, with the possibility of forming other acid salts depending on the specific acid present in solution.

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-thiophen-2-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.ClH/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8;/h1-2,5,7H,3-4,6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJMOKVTLLFXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the pyrrolidine ring, followed by the introduction of the amino group. The thiophene ring is then attached through a series of coupling reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. Purification steps such as recrystallization and chromatography are employed to achieve the desired quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various N-substituted pyrrolidines.

Scientific Research Applications

Biological Activities

-

Antifungal Properties :

- A study synthesized various derivatives of thiophene and pyrrolidine, including compounds similar to (3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride. These derivatives exhibited promising antifungal activities against several strains, with effective concentrations (EC50) significantly lower than existing antifungal agents .

- Antioxidant Activity :

- Antimicrobial Effects :

- Cytotoxicity :

Case Studies

Mechanism of Action

The mechanism of action for (3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the thiophene ring allows for hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Substituent Modifications on the Carbonyl Group

- (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS 1286207-68-8) Key Difference: Cyclopropyl group replaces thiophen-2-yl. Its lower aromaticity reduces π-π stacking interactions compared to thiophene . Synthesis: Similar aminopyrrolidine scaffolds are synthesized via reductive amination or nucleophilic substitution, but cyclopropane-containing precursors require specialized reagents (e.g., Simmons–Smith reaction) .

- (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride Key Difference: Phenyl group replaces thiophen-2-yl. Implications: The phenyl group increases hydrophobicity and may enhance membrane permeability. However, it lacks the sulfur atom’s electronic effects, which could reduce interactions with metal ions or sulfur-binding proteins .

(b) Modifications to the Pyrrolidine Ring

- Cyclohexyl(piperazin-1-yl)methanone (CAS 27561-62-2) Key Difference: Piperazine replaces 3-aminopyrrolidine. However, the lack of a chiral center (compared to 3-aminopyrrolidine) may reduce stereoselective activity .

- 2-(3-(Aminomethyl)pyrrolidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride Key Difference: Ethyl linker between pyrrolidine and thiophene, with an aminomethyl substituent. Implications: The extended linker may increase conformational flexibility, allowing better adaptation to binding pockets. The aminomethyl group introduces a secondary amine, altering charge distribution at physiological pH .

Physicochemical Properties

| Compound Name | Molecular Weight | Key Functional Groups | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| Target Compound | 246.76 | Thiophene, 3-aminopyrrolidine | Not reported | Polar solvents |

| (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone HCl | 221.71 | Cyclopropane, 3-aminopyrrolidine | >250 | Moderate in EtOH |

| Cyclohexyl(piperazin-1-yl)methanone | 222.33 | Piperazine, cyclohexane | 180–185 | Low in water |

| (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone HCl | 241.74 | Phenyl, 3-aminopyrrolidine | Not reported | DMSO, EtOH |

Notes:

Biological Activity

(3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride, with the chemical formula CHClNOS, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- CAS Number : 1353958-66-3

- Molecular Weight : 232.73 g/mol

- Structure : The compound features a pyrrolidine ring and a thiophene moiety, which are known for their roles in various biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related benzothiazole derivatives has demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 7a | <0.03125 - 0.25 | Enterococcus faecalis, Enterococcus faecium |

| Compound 7a | 1 - 4 | Acinetobacter baumannii, Klebsiella pneumoniae |

The minimal inhibitory concentrations (MICs) for these compounds suggest that they could serve as effective treatments against resistant bacterial infections.

The mechanism by which this compound exerts its antimicrobial effects likely involves the inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibitors targeting these enzymes can disrupt bacterial cell division and lead to cell death .

Study on Dual Inhibitors

A recent study focused on the development of dual inhibitors targeting bacterial DNA gyrase and topoisomerase IV demonstrated that structural modifications in compounds similar to this compound could enhance their efficacy. The lead compound showed favorable solubility and metabolic stability while maintaining potent antibacterial activity .

In Vivo Efficacy

In vivo studies using mouse models have shown that certain derivatives of this compound can effectively treat infections caused by vancomycin-intermediate strains of Staphylococcus aureus. These findings underscore the potential of these compounds in clinical applications for antibiotic-resistant infections .

Q & A

Q. What synthetic methodologies are recommended for preparing (3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride?

The compound can be synthesized via a multi-step protocol involving:

- Amine Protection/Deprotection : Protect the 3-aminopyrrolidine moiety using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

- Ketone Formation : Couple the protected amine with thiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).

- Hydrochloride Salt Formation : Treat the free base with hydrochloric acid (HCl) in a polar solvent (e.g., water or ethanol) at 0–50°C to precipitate the hydrochloride salt .

- Purification : Recrystallize from methanol/water mixtures to achieve >95% purity, verified by HPLC .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use a combination of:

- 1H/13C NMR : Identify proton environments (e.g., pyrrolidine NH2 at δ 1.5–2.5 ppm, thiophene protons at δ 7.0–7.5 ppm) and carbon signals (e.g., ketone carbonyl at ~200 ppm) .

- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and hydrogen-bonding patterns. For related thiophene-containing compounds, monoclinic systems (e.g., space group P21/c) with Z = 4 are common .

- ESI-MS : Validate molecular weight (e.g., [M+H]+ ion at m/z 283.1) .

Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?

- Solubility : Test in DMSO (high solubility for stock solutions), water (limited due to hydrochloride salt), and ethanol (moderate).

- pH Stability : Monitor degradation via HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions. Hydrolysis of the ketone group may occur at extremes, requiring buffered solutions (pH 6–7.4) for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized during hydrochloride salt formation?

- Acid Selection : Use 1.0 M HCl for controlled protonation, avoiding excess acid to prevent byproducts .

- Temperature Control : Maintain 0–5°C during acid addition to minimize thermal degradation, then gradually heat to 50°C to dissolve intermediates .

- Crystallization Kinetics : Slow cooling (1°C/min) enhances crystal purity. For scale-up, consider anti-solvent addition (e.g., diethyl ether) to improve yield .

Q. What advanced techniques resolve discrepancies in reported biological activity data?

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity assays .

- Dose-Response Curves : Perform assays in triplicate with internal controls (e.g., reference inhibitors) to normalize batch-to-batch variability .

- Computational Docking : Model interactions with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock Vina to rationalize activity differences .

Q. How can the compound’s stability be enhanced for long-term storage?

- Lyophilization : Freeze-dry aqueous solutions to obtain a stable powder (store at -20°C under argon).

- Excipient Screening : Add stabilizers like trehalose (5% w/v) to prevent aggregation or hydrolysis .

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months and monitor purity changes via UPLC .

Q. What strategies validate the compound’s selectivity in complex biological matrices?

- SPR Biosensing : Measure binding kinetics to off-target proteins (e.g., serum albumin) to assess specificity.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring thermal stability shifts .

- Isotopic Labeling : Synthesize a 13C-labeled analog for tracking distribution in mass spectrometry imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.